molecular formula C22H22O8 B3060913 Etoposide impurity J [EP] CAS No. 118356-05-1

Etoposide impurity J [EP]

Cat. No. B3060913
CAS RN: 118356-05-1
M. Wt: 414.4 g/mol
InChI Key: AMTKNUDRCUERFP-DXRQPORESA-N
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Description

Etoposide EP Impurity J, also known as 4′-O-desmethyl-1-O-methylepipodophyllotoxin (EP), is a chemical compound with the molecular formula C22H22O8 and a molecular weight of 414.4 . It is a custom synthesis product .

Scientific Research Applications

1. Cancer Treatment and Therapy

Etoposide phosphate (EP), a water-soluble anticancer prodrug, is extensively used in the treatment of various cancers. Research has shown its effectiveness in lung cancer therapy, particularly in small-cell lung cancer (SCLC). A study by Hanna et al. (2006) compared the efficacy of EP with irinotecan/cisplatin in treating extensive-stage disease SCLC, finding no significant difference in overall survival rates (Hanna et al., 2006). Additionally, Joel et al. (1998) investigated the effectiveness of prolonged infusions of EP in SCLC patients, revealing the potential benefits of varying administration schedules (Joel et al., 1998).

2. Nanoparticle Delivery Systems

Research by Srinivas et al. (2015) explored the development of a nanoparticle delivery system for EP using indium as a carrier. This study highlighted the use of nanoparticles in enhancing the delivery of EP to tumor cells and as a SPECT imaging agent (Srinivas et al., 2015).

3. Pharmacokinetics and Tissue Distribution

Patlolla and Vobalaboina (2005) conducted a study on the pharmacokinetics and tissue distribution of etoposide delivered in a parenteral emulsion. This research provided insights into how EP behaves in the body and its potential for improved anticancer activity (Patlolla & Vobalaboina, 2005).

4. Enhancing Anticancer Effect

A study by Kiran et al. (2018) explored a strategy to enhance the anticancer effect of EP while reducing adverse effects. They investigated the alkaline phosphatase-triggered assembly of EP, which showed enhanced anticancer efficacy in both in vitro and in vivo experiments (Kiran et al., 2018).

5. Alternative Administration Forms

Reddy and Venkateswarlu (2005) evaluated the pharmacokinetics and tissue distribution of etoposide delivered in a long circulating parenteral emulsion. This study shed light on the potential of using alternative forms of administration to enhance the delivery and efficacy of EP (Reddy & Venkateswarlu, 2005).

Safety and Hazards

Etoposide EP Impurity J is considered hazardous. It is harmful if swallowed and may cause cancer . It may also cause heritable genetic damage . Special instructions should be obtained before use and all safety precautions should be read and understood .

Future Directions

Etoposide EP Impurity J and related products are thoroughly characterized and supplied with detailed COA & analytical data meeting regulatory compliance . They are re-tested at regular intervals . These products have potential applications in pharmaceutical research, product development, quality control (QC), method validation, and stability studies .

properties

IUPAC Name

(5S,5aR,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5-methoxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)20(16)23)18-11-6-14-15(30-9-29-14)7-12(11)21(27-3)13-8-28-22(24)19(13)18/h4-7,13,18-19,21,23H,8-9H2,1-3H3/t13-,18+,19-,21+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTKNUDRCUERFP-DXRQPORESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2COC(=O)C2C(C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@H]2COC(=O)[C@@H]2[C@@H](C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

118356-05-1
Record name 5,8,8a,9-Tetrahydro-5-(4-hydroxy-3,5-dimethoxyphenyl)-9-methoxy-furo(3',4':6,7)naphtho(2,3-d)-1,3-dioxol-6(5ah)-one, (5R-(5alpha,5abeta,8aalpha,9beta))-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118356051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,8,8A,9-TETRAHYDRO-5-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-9-METHOXY-FURO(3',4':6,7)NAPHTHO(2,3-D)-1,3-DIOXOL-6(5AH)-ONE, (5R-(5.ALPHA.,5A.BETA.,8A.ALPHA.,9.BETA.))-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UY5BXI2HZ5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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